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Compound of Interest

Compound Name: 2-Heptenoic acid

Cat. No.: B100374 Get Quote

Introduction
2-Heptenoic acid and its corresponding esters are valuable compounds in the fragrance and

flavor industry.[1] They typically possess a range of fruity, fatty, and waxy notes that can be

utilized to build complex and appealing scent profiles. For instance, 2-heptenoic acid itself is

described as having fatty, fruity, and cheesy odor characteristics.[2] The esters, such as methyl

and ethyl 2-heptenoate, modify these foundational notes, often enhancing the fruity and sweet

aspects. This document provides detailed protocols for the synthesis of 2-heptenoic acid
esters, focusing on methods that are relevant to researchers and chemists in the fragrance

industry.

The synthesis of these α,β-unsaturated esters can be achieved through several established

organic chemistry reactions. The choice of method often depends on factors such as desired

stereoselectivity (E/Z isomerism), availability of starting materials, scalability, and tolerance to

other functional groups. This note will detail three primary synthetic strategies:

Knoevenagel Condensation: A reliable method for forming carbon-carbon double bonds by

reacting an aldehyde with an active methylene compound.[3][4][5]

Wittig Reaction: A versatile and widely used method for synthesizing alkenes from aldehydes

or ketones and a phosphonium ylide.[6][7][8]

Julia-Kocienski Olefination: A modified version of the Julia olefination that provides excellent

stereoselectivity, typically favoring the (E)-isomer, which is often desired for specific
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fragrance profiles.[9][10]

Fragrance Profiles of 2-Heptenoic Acid and its
Esters
The olfactory characteristics of these compounds are crucial for their application. While the

parent acid has a somewhat sharp, rancid aroma, its esters are generally more pleasant.[11]

The specific scent profile is influenced by the alcohol moiety of the ester.

Compound CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Reported
Fragrance/Flav
or Profile

(E)-2-Heptenoic

acid
18999-28-5 C₇H₁₂O₂ 128.17

Fatty, Fruity,

Cheesy, Green,

Dairy[2][11]

(Z)-2-Heptenoic

acid
1577-31-7 C₇H₁₂O₂ 128.17

Not widely

reported,

generally less

common.

Methyl (E)-2-

heptenoate
14667-56-2 C₈H₁₄O₂ 142.20

Fruity, Apple,

Green, Waxy

Ethyl (E)-2-

heptenoate
54340-72-6 C₉H₁₆O₂ 156.22

Fruity, Pineapple,

Waxy, Green[12]

Synthetic Protocols
This section provides detailed experimental procedures for the synthesis of ethyl (E)-2-

heptenoate, a representative fragrance ester. These protocols can be adapted for the synthesis

of other esters by substituting the corresponding active methylene compound or alcohol.

Protocol 1: Knoevenagel Condensation
This protocol describes the reaction between pentanal and diethyl malonate, followed by

saponification and decarboxylation to yield 2-heptenoic acid, which is then esterified. A
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common modification, the Doebner modification, uses pyridine as a solvent and catalyst, often

leading to a one-pot condensation and decarboxylation when malonic acid is used.[13][14]

Reaction Scheme:

Pentanal + Diethyl Malonate → Diethyl 2-pentylidene-malonate

Diethyl 2-pentylidene-malonate → 2-Heptenoic acid (via hydrolysis and decarboxylation)

2-Heptenoic acid + Ethanol → Ethyl 2-heptenoate (via Fischer Esterification)

Materials:

Pentanal

Diethyl malonate

Piperidine (catalyst)

Toluene

Potassium hydroxide

Ethanol

Sulfuric acid (catalyst for esterification)

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Condensation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, add pentanal (1.0 eq), diethyl malonate (1.1 eq), piperidine (0.1 eq), and toluene.
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Heat the mixture to reflux and continue heating until the theoretical amount of water has

been collected in the Dean-Stark trap.

Cool the reaction mixture to room temperature. Wash the organic layer with water and then

brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude diethyl 2-pentylidene-malonate.

Hydrolysis and Decarboxylation: Dissolve the crude product in ethanol and add a solution of

potassium hydroxide (2.5 eq) in water.

Heat the mixture to reflux for 4-6 hours.

Cool the mixture and remove the ethanol under reduced pressure. Acidify the aqueous

residue with cold hydrochloric acid to a pH of ~1.

Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry

over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2-heptenoic acid.

Esterification: Combine the crude 2-heptenoic acid with an excess of ethanol (5-10 eq) and

a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[15]

Heat the mixture to reflux for 3-5 hours.

Work-up and Purification: Cool the reaction mixture and pour it into a separatory funnel

containing water. Extract the ester with diethyl ether.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution

(caution: CO₂ evolution), and brine.[15]

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

Purify the crude ethyl 2-heptenoate by vacuum distillation.

Protocol 2: Wittig Reaction
The Wittig reaction provides a direct route to the α,β-unsaturated ester from an aldehyde.[6][7]

The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, generally
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favors the formation of the (E)-isomer.[6]

Reaction Scheme: Pentanal + (Carbethoxymethylene)triphenylphosphorane → Ethyl (E)-2-

heptenoate + Triphenylphosphine oxide

Materials:

(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

Pentanal

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Hexane

Silica gel

Procedure:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry DCM or

THF.

Cool the solution to 0 °C in an ice bath.

Add a solution of pentanal (1.0 eq) in the same solvent dropwise over 15-20 minutes.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature. Monitor the reaction progress by TLC until the pentanal is consumed (typically

12-24 hours).

Work-up and Purification: Concentrate the reaction mixture under reduced pressure.

Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Stir for 30

minutes and then filter the mixture through a plug of silica gel, washing with additional

hexane.
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Collect the filtrate and concentrate it under reduced pressure to obtain the crude ethyl 2-

heptenoate.

If necessary, further purify the product by flash column chromatography on silica gel or

vacuum distillation.

Protocol 3: Julia-Kocienski Olefination
This method is renowned for its high (E)-selectivity and is particularly useful for constructing

stereodefined alkenes.[9][10] It involves the reaction of an aldehyde with a sulfone, typically a

heteroaryl sulfone like a benzothiazol-2-yl (BT) sulfone or a 1-phenyl-1H-tetrazol-5-yl (PT)

sulfone.[9][10]

Reaction Scheme: Pentanal + Ethyl 2-(benzothiazol-2-ylsulfonyl)acetate + Base → Ethyl (E)-2-

heptenoate

Materials:

Ethyl 2-(benzothiazol-2-ylsulfonyl)acetate

Pentanal

Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)

Dry Tetrahydrofuran (THF)

Saturated ammonium chloride solution

Diethyl ether

Brine

Anhydrous magnesium sulfate

Procedure:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve

ethyl 2-(benzothiazol-2-ylsulfonyl)acetate (1.1 eq) in dry THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.

Add KHMDS (1.1 eq, as a solution in THF) dropwise. Stir the mixture at -78 °C for 30-60

minutes.

Add a solution of pentanal (1.0 eq) in dry THF dropwise.

Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room

temperature and stir overnight.

Work-up and Purification: Quench the reaction by adding saturated ammonium chloride

solution.

Extract the mixture with diethyl ether.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield pure ethyl

(E)-2-heptenoate.

Comparative Synthesis Data
The choice of synthetic route can significantly impact the yield and stereochemical outcome.

The following table summarizes typical results for the synthesis of α,β-unsaturated esters via

these methods.
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Synthes
is
Method

Key
Reactan
ts

Typical
Catalyst
/Base

Typical
Solvent

Yield
(%)

(E):(Z)
Ratio

Advanta
ges

Disadva
ntages

Knoeven

agel

Aldehyde

, Malonic

Ester

Piperidin

e,

Pyridine

Toluene,

Pyridine
60-85

Variable,

often

favors E

Uses

inexpensi

ve

reagents.

Multi-

step

process

for

esters;

can have

selectivit

y issues.

Wittig

Aldehyde

,

Stabilize

d Ylide

None

(ylide is

the

reagent)

DCM,

THF,

Toluene

70-95 >95:5

High

yield;

one-pot

reaction.

Stoichio

metric

phosphin

e oxide

byproduc

t can

complicat

e

purificatio

n.

Julia-

Kocienski

Aldehyde

,

Heteroar

yl

Sulfone

KHMDS,

NaHMDS
THF 75-90 >98:2

Excellent

(E)-

selectivit

y; mild

condition

s.

Requires

synthesis

of the

sulfone

reagent;

more

expensiv

e base.

Spectroscopic Data for Ethyl (E)-2-Heptenoate
Characterization of the final product is essential to confirm its identity and purity. Below is a

table of expected spectroscopic data for ethyl (E)-2-heptenoate.
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Technique Data

¹H NMR (CDCl₃)

δ ~6.95 (dt, 1H, J=15.6, 7.0 Hz, -CH=CH-

CO₂Et), δ ~5.80 (dt, 1H, J=15.6, 1.5 Hz, -

CH=CH-CO₂Et), δ ~4.18 (q, 2H, J=7.1 Hz, -O-

CH₂-CH₃), δ ~2.20 (q, 2H, J=7.0 Hz, -CH₂-

CH=), δ ~1.45 (sextet, 2H, J=7.5 Hz, -CH₂-CH₂-

CH=), δ ~1.28 (t, 3H, J=7.1 Hz, -O-CH₂-CH₃), δ

~0.90 (t, 3H, J=7.4 Hz, CH₃-CH₂-)

¹³C NMR (CDCl₃)

δ ~166.5 (C=O), δ ~149.0 (-CH=CH-CO₂Et), δ

~121.5 (-CH=CH-CO₂Et), δ ~60.1 (-O-CH₂-), δ

~34.5 (-CH₂-CH=), δ ~30.8 (-CH₂-CH₂-CH=), δ

~22.2 (CH₃-CH₂-), δ ~14.2 (-O-CH₂-CH₃), δ

~13.8 (CH₃-CH₂-)

IR (neat)

ν ~2960, 2930, 2870 (C-H stretch), ν ~1720

(C=O stretch, ester), ν ~1655 (C=C stretch), ν

~1170 (C-O stretch)

Mass Spec (EI) m/z 156 (M⁺), 127, 111, 83, 69, 55, 41

Diagrams
General Synthesis Workflow
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Caption: General experimental workflow for the synthesis and purification of 2-heptenoic acid
esters.
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Caption: Simplified mechanism of the Wittig reaction for ester synthesis.

Synthetic Route Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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